(Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate (Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate
Brand Name: Vulcanchem
CAS No.: 106063-68-7
VCID: VC20831330
InChI: InChI=1S/C22H27NO3.C6H8O7/c1-4-23(5-2)15-16-25-20-13-9-10-14-21(20)26-22(18(3)24)17-19-11-7-6-8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-14,17H,4-5,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b22-17-;
SMILES: CC[NH+](CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
Molecular Formula: C28H35NO10
Molecular Weight: 545.6 g/mol

(Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate

CAS No.: 106063-68-7

Cat. No.: VC20831330

Molecular Formula: C28H35NO10

Molecular Weight: 545.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(2-(2-(Diethylamino)ethoxy)phenoxy)-4-phenyl-3-buten-2-one citrate - 106063-68-7

Specification

CAS No. 106063-68-7
Molecular Formula C28H35NO10
Molecular Weight 545.6 g/mol
IUPAC Name 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl]azanium
Standard InChI InChI=1S/C22H27NO3.C6H8O7/c1-4-23(5-2)15-16-25-20-13-9-10-14-21(20)26-22(18(3)24)17-19-11-7-6-8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-14,17H,4-5,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b22-17-;
Standard InChI Key HSHWEVSUIRIJLP-JJECXDOKSA-N
Isomeric SMILES CC[NH+](CC)CCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
SMILES CC[NH+](CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O
Canonical SMILES CC[NH+](CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator